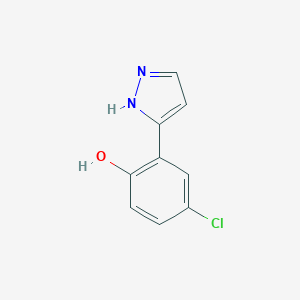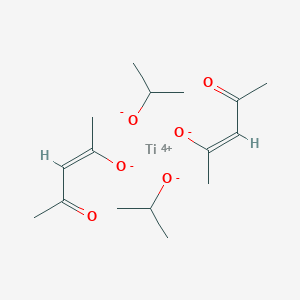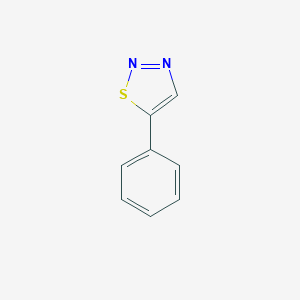
5-Phenyl-1,2,3-thiadiazole
Overview
Description
5-Phenyl-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a phenyl group. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
5-Phenyl-1,2,3-thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities . The representative compound 5b exhibited SHP1 inhibitory activity .
Mode of Action
The mode of action of this compound involves its interaction with its targets, resulting in changes in the target’s function. For instance, one group of 1,2,3-thiadiazole derivatives appeared to block the activity of heat shock protein 90 (Hsp90) . Hsp90 displays a chaperone activity and controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse. For instance, it disrupts the growth and pathogenicity of Xoc by interfering with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom , which may impact their bioavailability.
Result of Action
The result of the action of this compound can be seen at the molecular and cellular levels. For instance, it has been reported to inhibit the corrosion of mild steel in 0.5M H2SO4 and 1.0M HCl . Moreover, it has shown significant suppressive activity against the growth of all of the cancer cell lines .
Biochemical Analysis
Biochemical Properties
5-Phenyl-1,2,3-thiadiazole has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit inhibitory activity against Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1), a key enzyme involved in oncogenic cell-signaling cascades . The compound’s interaction with SHP1 is believed to be due to its ability to form strong bonding and hydrophobic interactions with key amino acid residues .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a potential anticancer agent. It has been found to exhibit cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . These effects are believed to be due to its influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the key mechanisms is its inhibitory action on SHP1. The compound’s thiadiazolyl ring is thought to play a crucial role in this inhibition, as it forms strong bonding and hydrophobic interactions with key amino acid residues in SHP1 .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the compound’s effects can vary over time. For instance, its inhibitory effects on SHP1 have been observed to be potent and persistent .
Metabolic Pathways
It is known that the compound can interact with various enzymes and proteins, suggesting that it may be involved in multiple metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another approach involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
5-Phenyl-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole isomer with different biological activities and applications.
1,2,4-Thiadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,2,5-Thiadiazole: Exhibits unique properties and applications in materials science.
Uniqueness
5-Phenyl-1,2,3-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
5-phenylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-9-10-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTVVTVVBOYKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171254 | |
| Record name | 5-Phenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18212-29-8 | |
| Record name | 5-Phenyl-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18212-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-1,2,3-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1,2,3-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 5-phenyl-1,2,3-thiadiazole reacts with a strong base like an organolithium compound?
A1: Research indicates that reacting this compound with a strong base like an organolithium compound causes the thiadiazole ring to break apart. This cleavage releases nitrogen gas and forms an alkali metal alkynethiolate. Adding an alkyl or acyl halide to this mixture then yields 1-alkynyl thioethers [, ]. Interestingly, when methyl or phenyllithium is used specifically, it results in 4-(5-Phenyl-1,2,3-thiadiazolyl)lithium. This intermediate, upon reaction with methyl iodide, produces 4-methyl-5-phenyl-1,2,3-thiadiazole [].
Q2: Are there any notable biological activities associated with 4,5-diaryl-1,2,3-thiadiazoles, a class to which this compound belongs?
A2: Yes, 4,5-diaryl-1,2,3-thiadiazoles have demonstrated various biological activities, including potential as angiotensin II antagonists, PPARα agonists, antimicrobial and antitumor agents, anticonvulsants, anti-inflammatory agents, insecticides, and fungicides [].
Q3: Can the 5-phenyl group in this compound be modified, and what might be the impact on the compound's reactivity?
A3: The 5-phenyl group can be modified. For instance, this compound-4-carbaldehyde can be synthesized, demonstrating the feasibility of functional group manipulation at the 4-position []. The presence of different substituents at the 5-position, such as a tert-butylthio group or a simple hydrogen, can influence the rearrangement reactions of 4-iminomethyl-1,2,3-thiadiazoles, suggesting a role for the 5-substituent in modulating reactivity [].
Q4: How does the reactivity of this compound compare to its selenium analog, 1,2,3-selenadiazole?
A4: Both 1,2,3-thiadiazoles and 1,2,3-selenadiazoles exhibit ring cleavage under specific conditions. While both can undergo thermal and photochemical decomposition, their responses to base-catalyzed reactions differ. Additionally, 1,2,3-selenadiazoles exhibit unique reactivity with metal complexes, leading to ring cleavage [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






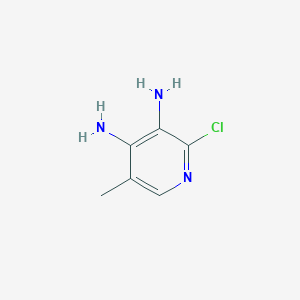

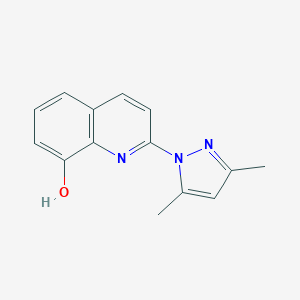
![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)

